Descarboxy-nor-N(omega)-hydroxy-L-arginine
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Overview
Description
Descarboxy-nor-N(omega)-hydroxy-L-arginine is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Descarboxy-nor-N(omega)-hydroxy-L-arginine typically involves [specific synthetic routes and reaction conditions]. These may include [specific reagents, catalysts, temperatures, and pressures].
Industrial Production Methods: In an industrial setting, the production of this compound may involve [specific large-scale methods], ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Descarboxy-nor-N(omega)-hydroxy-L-arginine undergoes various chemical reactions, including [oxidation, reduction, substitution, etc.].
Common Reagents and Conditions: The reactions typically involve [common reagents] under [specific conditions].
Major Products: The major products formed from these reactions include [specific products].
Scientific Research Applications
Descarboxy-nor-N(omega)-hydroxy-L-arginine has a wide range of applications in scientific research, including:
Chemistry: [Applications in chemical synthesis, catalysis, etc.]
Biology: [Role in biological processes, enzyme interactions, etc.]
Medicine: [Potential therapeutic uses, drug development, etc.]
Industry: [Applications in manufacturing, material science, etc.]
Mechanism of Action
Comparison with Other Compounds: Descarboxy-nor-N(omega)-hydroxy-L-arginine can be compared with similar compounds such as [list of similar compounds]. Its uniqueness lies in [specific unique properties].
Comparison with Similar Compounds
- [Compound 1]
- [Compound 2]
- [Compound 3]
Conclusion
Descarboxy-nor-N(omega)-hydroxy-L-arginine is a compound with significant potential in various scientific fields. Further research and detailed studies are required to fully understand its properties and applications.
Properties
Molecular Formula |
C4H13N4O+ |
---|---|
Molecular Weight |
133.17 g/mol |
IUPAC Name |
3-[[amino-(hydroxyamino)methylidene]amino]propylazanium |
InChI |
InChI=1S/C4H12N4O/c5-2-1-3-7-4(6)8-9/h9H,1-3,5H2,(H3,6,7,8)/p+1 |
InChI Key |
HYBLXYGPQAIGPY-UHFFFAOYSA-O |
Canonical SMILES |
C(C[NH3+])CN=C(N)NO |
Origin of Product |
United States |
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